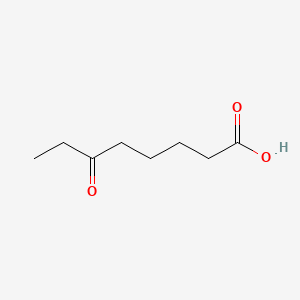

6-Oxo-octanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-octanoic acid can be achieved through several methods. One common approach involves the oxidation of octanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the use of cyclohexanedianhydride as a starting material, followed by nucleophilic addition with a vinyl Grignard reagent and subsequent reactions to introduce the ketone group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Oxo-octanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone group to a carboxylic acid group.

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products:

Oxidation: Conversion to 6-hydroxy-octanoic acid or further to octanedioic acid.

Reduction: Formation of 6-hydroxy-octanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Intermediate in Synthesis

6-Oxo-octanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various chemical compounds through oxidation and reduction reactions. For instance, it can be converted into 6-hydroxy-octanoic acid or further oxidized to octanedioic acid, showcasing its versatility as a precursor in organic synthesis.

Catalytic Processes

The compound is also involved in catalytic processes, such as osmium-assisted oxidative cleavage of olefins. This method allows for the efficient conversion of unsaturated compounds into aldehydes and carboxylic acids, demonstrating the utility of this compound in industrial applications .

Biological Applications

Role in Metabolic Pathways

In biological systems, this compound plays a significant role in fatty acid metabolism. It interacts with enzymes like acyl-CoA dehydrogenase, which is crucial for the β-oxidation pathway. This interaction facilitates the oxidation of fatty acids, leading to energy production and metabolic regulation.

Biomarker Potential

Research has indicated that this compound may serve as a potential biomarker for certain metabolic disorders. Its levels can reflect changes in fatty acid metabolism, making it a candidate for further investigation in clinical studies.

Medical Applications

Therapeutic Properties

The compound has been studied for its potential therapeutic effects, particularly its antioxidant properties. It is being investigated for its role in treating metabolic disorders and may have implications for conditions such as diabetes and obesity .

Enantioselective Reduction Processes

this compound is also pivotal in enantioselective reduction processes that produce chiral compounds like α-lipoic acid. This is achieved using biocatalysts such as Mucor racemosus or Geotrichum candidum to yield specific enantiomers with biological activity .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized as a precursor for the synthesis of specialty chemicals. Its derivatives are employed in the production of surfactants, lubricants, and other chemical products essential for various manufacturing processes .

Case Study 1: Metabolic Pathway Analysis

A study investigated the metabolic pathways involving this compound and its derivatives in microbial systems. The findings highlighted its role in the degradation of fatty acids and the enzymatic pathways involved, providing insights into its potential applications in biotechnology.

Case Study 2: Enzymatic Synthesis of Chiral Compounds

Research focused on the biocatalytic processes using this compound to produce enantiomerically pure compounds. The efficiency of different microbial strains was assessed to optimize production methods for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 6-Oxo-octanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an intermediate in fatty acid metabolism, influencing energy production and storage. Its ketone group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic processes.

Comparación Con Compuestos Similares

Octanoic acid: A straight-chain saturated fatty acid with a similar structure but lacking the ketone group.

6-Hydroxy-octanoic acid: A derivative with a hydroxyl group instead of a ketone group.

Octanedioic acid: A dicarboxylic acid formed by the oxidation of 6-Oxo-octanoic acid.

Uniqueness: this compound is unique due to the presence of the ketone group at the sixth carbon atom, which imparts distinct chemical reactivity and properties. This functional group allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .

Actividad Biológica

6-Oxo-octanoic acid, also known as 6-keto-n-caprylic acid, is a medium-chain fatty acid derivative with significant biological activity. This compound is involved in various metabolic pathways and exhibits interactions with cellular processes that could have therapeutic implications. Its chemical structure allows it to participate in several biochemical reactions, influencing both metabolic and signaling pathways.

This compound is primarily recognized for its role in fatty acid metabolism. It interacts with key enzymes involved in the β-oxidation process, such as acyl-CoA dehydrogenase, facilitating the breakdown of fatty acids into acetyl-CoA, which is crucial for energy production in cells. This compound can also affect gene expression and cellular signaling by modulating the activity of protein kinases and transcription factors.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It modulates pathways that control cell growth and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolism and stress responses.

- Metabolic Regulation : Affects the activity of enzymes critical for energy production and lipid metabolism.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage. At low concentrations, it may enhance metabolic functions, while higher doses can lead to toxicity, including oxidative stress and cellular damage. This biphasic response highlights the importance of dosage in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- β-Oxidation : It participates in the breakdown of fatty acids, converting them into energy.

- Energy Production : The acetyl-CoA generated can enter the citric acid cycle, contributing to ATP synthesis.

- Enzyme Interactions : It interacts with various enzymes, influencing metabolic flux and metabolite levels .

Case Studies

- Animal Models : Studies using animal models have demonstrated that administration of this compound can lead to significant changes in metabolic profiles. For instance, low doses improved energy metabolism in mice, while higher doses resulted in increased markers of oxidative stress.

- Cell Culture Studies : In vitro studies have shown that this compound can enhance cell viability under stress conditions by modulating antioxidant pathways. These findings suggest potential therapeutic roles in conditions characterized by metabolic dysregulation .

Comparative Analysis

| Study Type | Findings | Implications |

|---|---|---|

| Animal Studies | Low doses enhance metabolism; high doses induce oxidative stress | Importance of dosage in therapeutic contexts |

| In Vitro Studies | Increased cell viability under stress; modulation of antioxidant pathways | Potential for use in metabolic disorders |

| Enzyme Interaction | Interaction with acyl-CoA dehydrogenase; influence on β-oxidation | Key role in fatty acid metabolism |

Propiedades

IUPAC Name |

6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOYTVHCFIDKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195143 | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-57-2 | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-oxo-octanoic acid formed during microbial menthol metabolism?

A1: The research by Madyastha et al. [] identifies this compound as a key intermediate in the bacterial degradation of (-)-menthol. They propose a pathway where (-)-menthol is initially oxidized to menthone. Further degradation leads to the formation of 3,7-dimethyl-6-hydroxyoctanoic acid, which is subsequently oxidized to 3,7-dimethyl-6-oxo-octanoic acid. This compound is thus a product of a multi-step enzymatic oxidation process. Interestingly, this pathway also appears to be involved in the metabolism of menthane-3,4-diol, which is converted to this compound and 4-hydroxy-3-keto-p-menthane by the same bacterium [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.